molecular formula C17H25N3O4 B5710004 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

Cat. No. B5710004
M. Wt: 335.4 g/mol
InChI Key: DIYJFZVNAMBZPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide derivatives involves several key steps, including the formation of the piperidine backbone and the introduction of morpholine and furoyl functional groups. One approach to synthesizing piperidine derivatives, similar to the target compound, involves the coupling of benzoyl or furoyl groups with piperidine precursors, as demonstrated in studies on related compounds. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the importance of substituent groups for enhancing activity and provided insights into the synthetic routes that could be adapted for the target compound (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the target compound, plays a crucial role in their chemical behavior and biological activity. Studies on similar compounds have utilized various spectroscopic techniques (e.g., NMR, LCMS, IR) for structural characterization, confirming the presence of piperidine, morpholine, and furoyl groups in the molecule (Selvakumar & Elango, 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide derivatives is influenced by the functional groups present in the molecule. The furoyl group, in particular, can participate in various chemical reactions, offering pathways for further modification and functionalization of the molecule. The interaction of furoyl derivatives with nucleophiles, such as morpholine, underlies the synthesis of the target compound and its derivatives, enabling the exploration of their chemical properties and potential applications (Um & Min, 2008).

Physical Properties Analysis

The physical properties of 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide, such as solubility, melting point, and stability, are critical for its practical applications. These properties are determined by the compound's molecular structure and can affect its behavior in biological systems and chemical reactions. Research on related compounds has provided valuable information on optimizing these properties for medicinal and chemical applications (Feskov et al., 2019).

Chemical Properties Analysis

The chemical properties of the target compound, including its reactivity, stability, and interactions with biological targets, are central to its potential applications in drug discovery. Studies on derivatives of piperidine and morpholine have shed light on the mechanisms of action, potential therapeutic effects, and the role of structural modifications in enhancing biological activity. For instance, research on carbamate derivatives bearing 2-furoyl-1-piperazine has highlighted the importance of the furoyl group in enzyme inhibition and antibacterial activity, suggesting similar potential for the target compound (Abbasi et al., 2017).

properties

IUPAC Name

1-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c21-16(18-5-8-19-9-12-23-13-10-19)14-3-6-20(7-4-14)17(22)15-2-1-11-24-15/h1-2,11,14H,3-10,12-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYJFZVNAMBZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

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